molecular formula C6H11NO2 B112476 3-Amino-3-cyclopropylpropanoic acid CAS No. 331633-72-8

3-Amino-3-cyclopropylpropanoic acid

Cat. No.: B112476
CAS No.: 331633-72-8
M. Wt: 129.16 g/mol
InChI Key: IHWFMMMLMIDKCB-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropylpropanoic acid is an organic compound with the molecular formula C6H11NO2 It is a derivative of beta-alanine, featuring a cyclopropyl group attached to the beta carbon

Mechanism of Action

Target of Action

The primary targets of 3-Amino-3-cyclopropylpropanoic acid are currently unknown. This compound is a derivative of propanoic acid, which suggests it may interact with biological systems in a similar manner . .

Mode of Action

As an amino acid derivative, it could potentially interact with various enzymes, receptors, or transport proteins, but this is purely speculative without further studies .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structure, it might be involved in amino acid metabolism or other related pathways. Without specific studies on this compound, it’s difficult to determine its exact role in biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. It’s important to note that these properties can significantly impact the compound’s therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific studies on this compound, it’s difficult to determine its exact effects at the molecular and cellular levels .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired amino acid .

Industrial Production Methods: Industrial production of this compound typically involves the esterification of tartaric acid with cyclopropanecarboxaldehyde, followed by subsequent reactions to introduce the amino group and finalize the structure .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-3-cyclopropylpropanoic acid has several applications in scientific research:

Comparison with Similar Compounds

    3-Amino-2,2-dimethylpropanoic acid: An intermediate for the synthesis of 2,4-diaminopyrimidine.

    Beta-alanine: A simpler analog without the cyclopropyl group.

    Cyclopropylalanine: Another cyclopropyl-containing amino acid with different structural features.

Uniqueness: 3-Amino-3-cyclopropylpropanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWFMMMLMIDKCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436203
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331633-72-8
Record name 3-AMINO-3-CYCLOPROPYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of cyclopropanecarboxaldehyde (150.2 g, 2.1 mol), ammonium acetate (329.9 g, 4.3 mol), malonic acid (223 g, 2.1 mol), and ethanol (850 mL) was stirred at reflux for 19 h. The reaction was analyzed by LCMS and determined to be complete. The mixture was allowed to cool to room temperature. The heterogeneous mixture was further cooled with an ice-bath and stirred 3 h prior to collecting the solid precipitate by suction filtration. The cake was washed with cold ethanol (displacement wash: 250 mL) and the solids dried under vacuum to provide 146.5 g of the desired compound (53% yield) as a white solid. mp: 206-208° C.
Quantity
150.2 g
Type
reactant
Reaction Step One
Quantity
329.9 g
Type
reactant
Reaction Step One
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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